molecular formula C18H25N5O4S B2378776 4-methoxy-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)benzenesulfonamide CAS No. 1207053-44-8

4-methoxy-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)benzenesulfonamide

Cat. No.: B2378776
CAS No.: 1207053-44-8
M. Wt: 407.49
InChI Key: RCPCRJOWJYAPGU-UHFFFAOYSA-N
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Description

4-methoxy-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H25N5O4S and its molecular weight is 407.49. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy Potential

The compound has been evaluated in the context of photodynamic therapy, particularly in cancer treatment. A study by Pişkin, Canpolat, and Öztürk (2020) discusses a zinc phthalocyanine substituted with benzenesulfonamide derivative groups, highlighting its high singlet oxygen quantum yield, which is crucial for Type II photodynamic therapy mechanisms. This suggests potential applications in cancer treatment using photodynamic therapy techniques (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Antifungal Activity

Research by Kumar et al. (2015) on microwave-assisted synthesis of benzenesulfonohydrazide and benzenesulfonamide cyclic imide hybrid molecules demonstrated their potential in vitro anticancer activity against human cancer cell lines. This includes the application in treating ovarian and liver cancer (Kumar et al., 2015). Additionally, Gupta and Halve (2015) explored azetidin-2-ones substituted with benzenesulfonamide, showing potent antifungal activity against Aspergillus species, indicating its use in antifungal therapies (Gupta & Halve, 2015).

Anticancer and Antiproliferative Properties

Studies have also explored the anticancer and antiproliferative properties of compounds related to benzenesulfonamide. For instance, Ghorab et al. (2017) synthesized a series of benzenesulfonamides with promising antimycobacterial activity. This includes potential applications in tuberculosis treatment (Ghorab et al., 2017). Additionally, Bektaş et al. (2007) reported the synthesis of triazole derivatives with benzenesulfonamide, demonstrating good antimicrobial activities, indicating their potential as antimicrobial agents (Bektaş et al., 2007).

Neuropharmacological Applications

The neuropharmacological applications have been explored as well. Hirst et al. (2006) studied SB-399885, a compound with a benzenesulfonamide structure, as a 5-HT6 receptor antagonist with potential cognitive enhancing properties. This could be significant in treating cognitive deficits in conditions like Alzheimer's disease and schizophrenia (Hirst et al., 2006).

Miscellaneous Applications

There are also miscellaneous applications in pharmaceutical sciences. Maier et al. (2005) conducted a study on the chiral separation of tamsulosin, a drug used for prostate diseases, by capillary electrophoresis. This work contributes to pharmaceutical analysis and quality control (Maier et al., 2005).

Mechanism of Action

Target of Action

The primary targets of this compound are cyclooxygenases (COXs) and inducible nitric oxide synthase (iNOS) . These enzymes play a crucial role in the inflammatory response. COXs are responsible for the production of prostaglandins, which are pro-inflammatory mediators, while iNOS produces nitric oxide, a radical effector of the innate immune system .

Mode of Action

The compound interacts with its targets by inhibiting their activity. It has been found to dramatically reduce iNOS and COX-2 mRNA expression in LPS-stimulated RAW 264.7 macrophage cells . This results in a decrease in the amount of iNOS and COX-2 protein expression, hence inhibiting the inflammatory response .

Biochemical Pathways

The compound affects the biochemical pathways involved in inflammation. By inhibiting the activity of COXs and iNOS, it reduces the production of pro-inflammatory mediators like prostaglandins and nitric oxide . This leads to a decrease in inflammation and the associated symptoms such as redness, swelling, and discomfort .

Pharmacokinetics

Its solubility in aqueous base and dmso suggests that it may have good bioavailability.

Result of Action

The result of the compound’s action is a reduction in inflammation. By inhibiting the production of pro-inflammatory mediators, it can alleviate the symptoms of inflammation and potentially prevent the development of inflammation-associated disorders .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound’s solubility in aqueous base and DMSO suggests that it may be more effective in certain physiological environments.

Properties

IUPAC Name

4-methoxy-N-[2-[(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O4S/c1-14-21-17(13-18(22-14)23-9-11-27-12-10-23)19-7-8-20-28(24,25)16-5-3-15(26-2)4-6-16/h3-6,13,20H,7-12H2,1-2H3,(H,19,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCPCRJOWJYAPGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCOCC2)NCCNS(=O)(=O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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